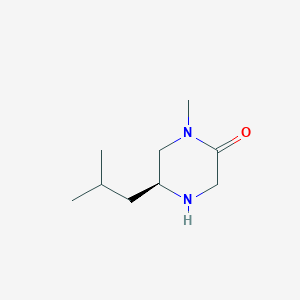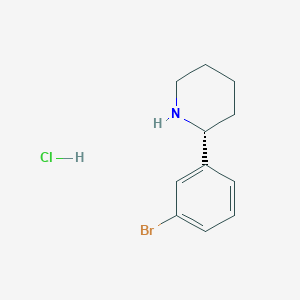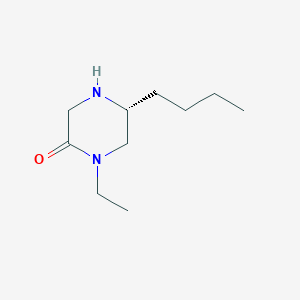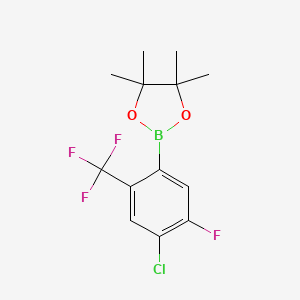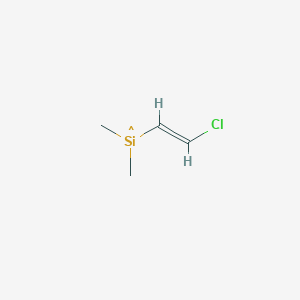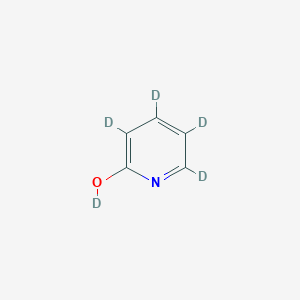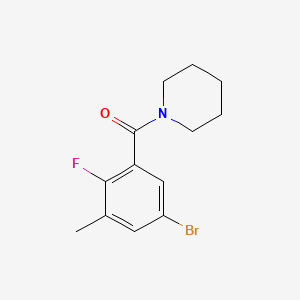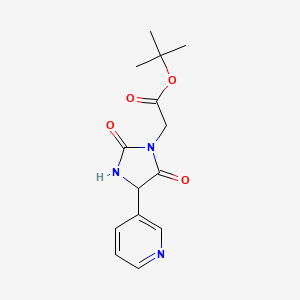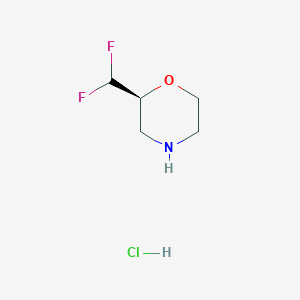
(S)-2-(Difluoromethyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Difluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is a derivative of morpholine, a heterocyclic amine, and contains a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Difluoromethyl)morpholine hydrochloride typically involves the difluoromethylation of morpholine derivatives. One common method includes the use of difluoromethylating agents such as S-(difluoromethyl)sulfonium salts. The reaction conditions are generally mild, and the process can be carried out at room temperature with good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Difluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
(S)-2-(Difluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(Difluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(Difluoromethyl)morpholine hydrochloride
- (S)-2-(Trifluoromethyl)morpholine hydrochloride
- (S)-2-(Fluoromethyl)morpholine hydrochloride
Uniqueness
(S)-2-(Difluoromethyl)morpholine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1802989-03-2 |
|---|---|
Fórmula molecular |
C5H10ClF2NO |
Peso molecular |
173.59 g/mol |
Nombre IUPAC |
(2S)-2-(difluoromethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 |
Clave InChI |
QDWKZGSDPAPRRX-WCCKRBBISA-N |
SMILES isomérico |
C1CO[C@@H](CN1)C(F)F.Cl |
SMILES canónico |
C1COC(CN1)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


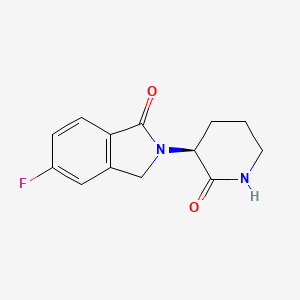
![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)
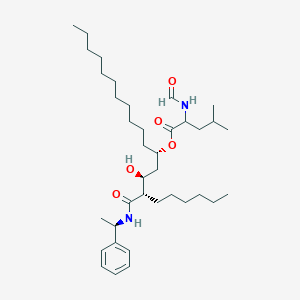
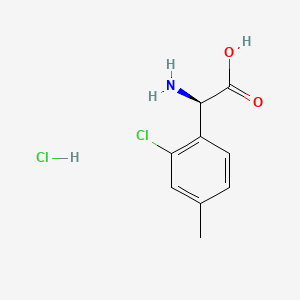
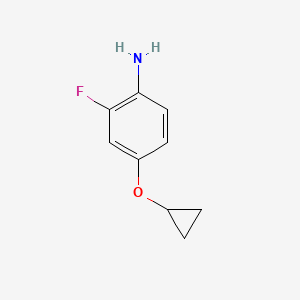
![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
